molecular formula C16H14N4OS2 B2964390 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1209879-78-6

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2964390
CAS No.: 1209879-78-6
M. Wt: 342.44
InChI Key: ODEXTNYOIUVYCO-UHFFFAOYSA-N
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Description

2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinyl group linked to a pyridinyl group, with a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridazinyl intermediate: Starting with a pyridazinone derivative, the compound undergoes chlorination to form a chloropyridazine intermediate.

    Coupling with pyridinyl group: The chloropyridazine intermediate is then reacted with a pyridinyl derivative under basic conditions to form the pyridazinyl-pyridinyl compound.

    Thioether formation: The pyridazinyl-pyridinyl compound is treated with a thiol reagent to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether intermediate is reacted with an acetamide derivative to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The thioether linkage in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The pyridazinyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thioether and acetamide functionalities could play a role in binding to biological macromolecules, while the heterocyclic rings may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

    2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the pyridazinyl-pyridinyl structure.

    2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-methylacetamide: Similar structure but with a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness: The presence of both the pyridazinyl-pyridinyl structure and the thiophen-2-ylmethyl group in 2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide makes it unique. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c21-15(18-10-13-2-1-9-22-13)11-23-16-4-3-14(19-20-16)12-5-7-17-8-6-12/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEXTNYOIUVYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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